3-Quinolinecarboxylic acid, 1-cyclopropyl-7-(3,5-dimethyl-1-piperazinyl)-6,8-difluoro-1,4-dihydro-4-oxo-
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Overview
Description
1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. It is known for its broad-spectrum antibacterial activity, particularly against Gram-positive bacteria and certain atypical pathogens . This compound is a third-generation quinolone, characterized by its enhanced potency and selectivity .
Preparation Methods
The synthesis of 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid involves several stepsThe 3,5-dimethylpiperazinyl group is then attached at position 7 through nucleophilic substitution reactions . Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pH, and reaction time .
Chemical Reactions Analysis
1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, particularly at the piperazinyl group, leading to the formation of amide bonds with different aromatic carboxylic acids Major products formed from these reactions include various substituted quinolones with potential antimicrobial properties.
Scientific Research Applications
1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid has numerous scientific research applications:
Chemistry: It is used as a model compound for studying quinolone synthesis and reactivity.
Biology: Its antibacterial properties make it a valuable tool for studying bacterial resistance mechanisms.
Medicine: This compound is investigated for its potential use in treating bacterial infections, particularly those caused by resistant strains
Mechanism of Action
The antibacterial activity of 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid is primarily due to its inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death . The molecular targets and pathways involved include the binding of the compound to the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strands .
Comparison with Similar Compounds
Similar compounds to 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid include other quinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these compounds, 1-Cyclopropyl-6,8-difluoro-7-(3,5-dimethylpiperazinyl)-4-oxohydroquinoline-3-carboxylic acid exhibits superior activity against certain Gram-positive bacteria and selectivity against anaerobes and atypical pathogens . This uniqueness is attributed to the specific substituents at positions 1, 6, 7, and 8, which enhance its antibacterial properties and reduce adverse side effects .
Properties
CAS No. |
103460-90-8 |
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Molecular Formula |
C19H21F2N3O3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
1-cyclopropyl-7-(3,5-dimethylpiperazin-1-yl)-6,8-difluoro-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C19H21F2N3O3/c1-9-6-23(7-10(2)22-9)17-14(20)5-12-16(15(17)21)24(11-3-4-11)8-13(18(12)25)19(26)27/h5,8-11,22H,3-4,6-7H2,1-2H3,(H,26,27) |
InChI Key |
CMGSYIRPKZAEFD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC(N1)C)C2=C(C=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)F |
Origin of Product |
United States |
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